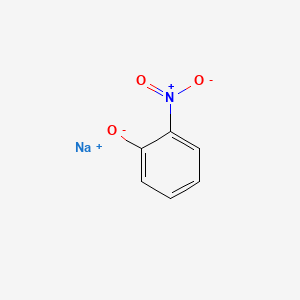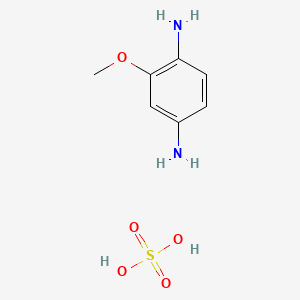
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide
Übersicht
Beschreibung
“2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide” is a chemical compound with the molecular formula C15H10Cl2FNO2 . It has a molecular weight of 326.1 g/mol . This compound is also known by its CAS number 2836-40-0 . It’s an intermediate in the synthesis of certain anxiolytic, anticonvulsant, and sedative drugs . It’s also used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-chloro-N-(4-(6-chloroH-imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide derivatives was achieved using 5-chloropyridin-2-amine and 2-bromo-1-(4-nitrophenyl)ethanone in a multi-step protocol .
Molecular Structure Analysis
The molecular structure of this compound involves an intramolecular N—H⋯O hydrogen bond that forms a six-membered ring. This bond enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C(=O)—C group .
Physical And Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 326.1 g/mol, an XLogP3-AA of 4.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 325.0072621 g/mol, and it has a topological polar surface area of 46.2 Ų .
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
This compound has been studied for its potential anti-inflammatory effects. The synthesis of similar compounds has shown superior activity compared to standard anti-inflammatory drugs like ibuprofen . This suggests that 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide could be a candidate for developing new anti-inflammatory medications.
Antitumor Properties
Derivatives of this compound have demonstrated antitumor activities . Research in this field could lead to the development of novel anticancer drugs that target specific pathways involved in tumor growth and metastasis.
Anti-HIV Activity
Studies have indicated that compounds with similar structures have anti-HIV properties . This opens up possibilities for this compound to be used in the treatment or prevention of HIV infection.
Antibacterial and Antifungal Effects
The compound’s derivatives are known to possess antibacterial and antifungal activities . This could be particularly useful in creating new treatments for infections that are resistant to current antibiotics.
Anticoagulant Effects
Compounds with a similar backbone have been used as anticoagulants, inhibiting enzymes like vitamin K epoxide reductase . This suggests potential applications in preventing thrombosis and treating cardiovascular diseases.
Central Nervous System (CNS) Stimulant
There is evidence to suggest that related compounds can act as CNS stimulants . This could lead to new treatments for neurological disorders such as depression, epilepsy, and Parkinson’s disease.
Nonlinear Optical Applications
While not directly related to 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide, studies on structurally similar compounds have shown potential for nonlinear optical applications due to their ability to produce second harmonic generation . This could be explored for this compound as well.
Neurotransmission Modulation
The compound has been associated with effects on neurotransmission, suggesting possible applications in treating neurological conditions like Alzheimer’s, depression, epilepsy, and schizophrenia .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGJTLQYJCMHKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182603 | |
| Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
CAS RN |
2836-40-0 | |
| Record name | 2-Chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2836-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(4-chloro-2-(2-fluorobenzoyl)phenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50182603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















